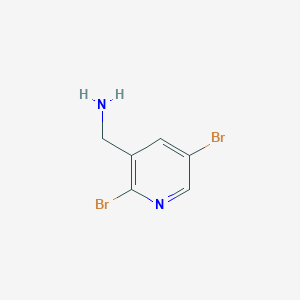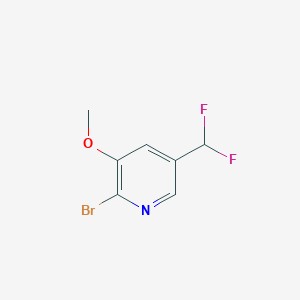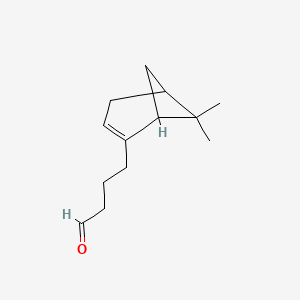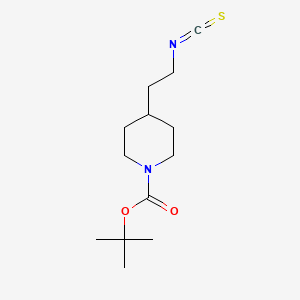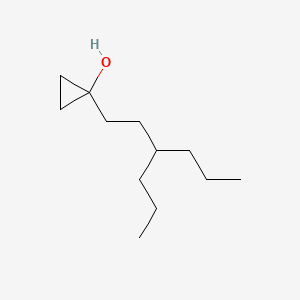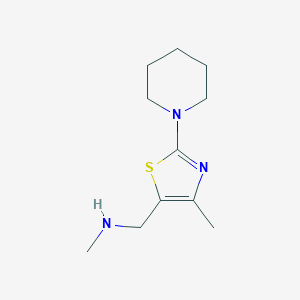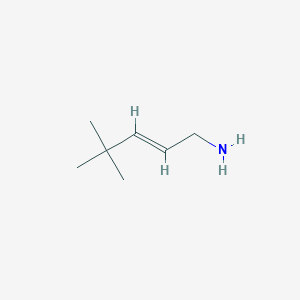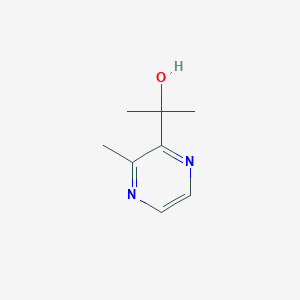
2-(3-Methyl-2-pyrazinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-2-pyrazinyl)-2-propanol is an organic compound with a molecular formula of C8H12N2O It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-pyrazinyl)-2-propanol typically involves the reaction of 3-methyl-2-pyrazinecarboxylic acid with a suitable reducing agent. One common method is the reduction of the carboxylic acid group to an alcohol group using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon gas, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 3-methyl-2-pyrazinecarboxylic acid using a palladium catalyst. This method allows for the efficient conversion of the carboxylic acid to the corresponding alcohol under mild conditions, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methyl-2-pyrazinyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like sodium borohydride (NaBH4).
Substitution: The pyrazine ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced into the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methyl-2-pyrazinecarboxaldehyde or 3-Methyl-2-pyrazinecarboxylic acid.
Reduction: 2-(3-Methyl-2-pyrazinyl)propane.
Substitution: Halogenated pyrazine derivatives.
Applications De Recherche Scientifique
2-(3-Methyl-2-pyrazinyl)-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of flavors and fragrances due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 2-(3-Methyl-2-pyrazinyl)-2-propanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-3-methylpyrazine: Another pyrazine derivative with similar aromatic properties.
3-Methyl-2-pyrazinyl-methanol: A structurally related compound with a hydroxyl group attached to the pyrazine ring.
6-Methyl-2-pyrazinyl-methanol: Another isomer with a hydroxyl group at a different position on the pyrazine ring.
Uniqueness
2-(3-Methyl-2-pyrazinyl)-2-propanol is unique due to its specific substitution pattern and the presence of both a pyrazine ring and a secondary alcohol group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
41110-31-0 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-(3-methylpyrazin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-6-7(8(2,3)11)10-5-4-9-6/h4-5,11H,1-3H3 |
Clé InChI |
LRTXQLOIDZHMAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN=C1C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl(3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13583825.png)
![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
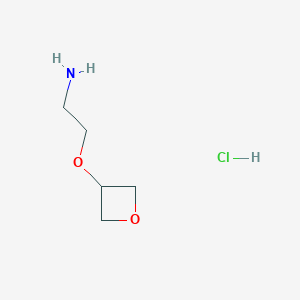
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
![N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide](/img/structure/B13583856.png)
